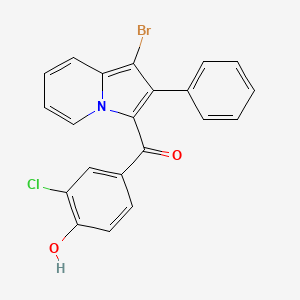
(1-Bromo-2-phenylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Bromo-2-phenylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone is a complex organic compound that features both bromine and chlorine atoms, as well as phenyl and indolizinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-phenylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the bromination of 2-phenylindolizine followed by the coupling with 3-chloro-4-hydroxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1-Bromo-2-phenylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The bromine and chlorine atoms can be reduced to their respective hydrogenated forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(1-Bromo-2-phenylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of (1-Bromo-2-phenylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
相似化合物的比较
Similar Compounds
(1-Bromo-2-phenylindolizin-3-yl)(3-chloro-4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a hydroxyl group.
(1-Bromo-2-phenylindolizin-3-yl)(3-chloro-4-aminophenyl)methanone: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
The presence of both bromine and chlorine atoms, along with the hydroxyl group, makes (1-Bromo-2-phenylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
属性
| 77832-96-3 | |
分子式 |
C21H13BrClNO2 |
分子量 |
426.7 g/mol |
IUPAC 名称 |
(1-bromo-2-phenylindolizin-3-yl)-(3-chloro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C21H13BrClNO2/c22-19-16-8-4-5-11-24(16)20(18(19)13-6-2-1-3-7-13)21(26)14-9-10-17(25)15(23)12-14/h1-12,25H |
InChI 键 |
BWIMTFRJLKDGNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2Br)C(=O)C4=CC(=C(C=C4)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



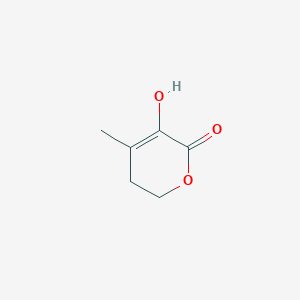
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/no-structure.png)
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)

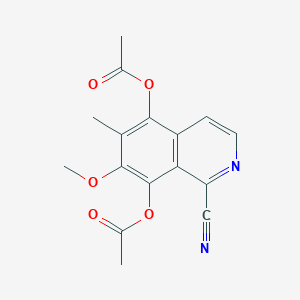
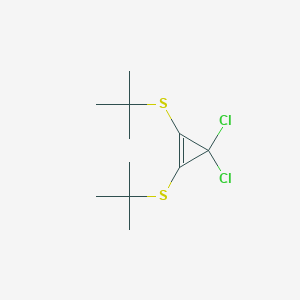
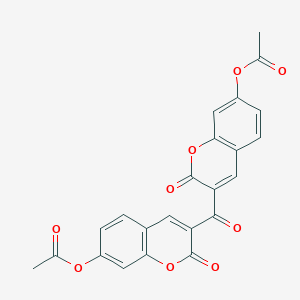
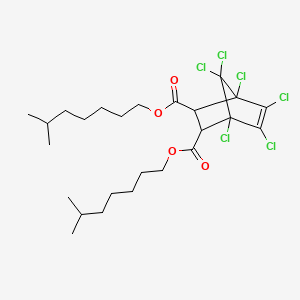

![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
